![molecular formula C29H22ClN3O2S B4583246 5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4583246.png)
5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves condensation reactions, where key intermediates like thiobarbituric acid and aromatic aldehydes are combined in the presence of catalysts such as pyridine. For example, Abdullah M. Asiri and Salman A. Khan (2010) synthesized a related compound through condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol, showcasing the typical approach for such molecules (Asiri & Khan, 2010).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using a combination of spectroscopic techniques, including IR, NMR, and mass spectrometry. A. Barakat et al. (2015) demonstrated the use of single-crystal X-ray structure determination and DFT calculations to confirm the 3D structure of a synthesized compound, revealing insights into geometric parameters and electronic spectra (Barakat et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds is often explored through their ability to undergo cycloaddition reactions, as well as their potential for forming bonds with various functional groups. For instance, M. Noguchi et al. (1990) characterized the cycloaddition reaction of pyrimidinedione intermediates, providing a pathway to quinazoline derivatives, indicative of the compound's versatile reactivity (Noguchi et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of pyrimidine derivatives, are crucial for their application in various fields. J.N. Low et al. (2004) described the crystallization and hydrogen bonding patterns of a related compound, highlighting the importance of molecular interactions in determining physical properties (Low et al., 2004).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the compound's potential applications. Studies like those by Yahya Nural et al. (2018) on the acid dissociation constants of a novel bicyclic compound provide insight into its chemical behavior and interactions with other molecules (Nural et al., 2018).
Wissenschaftliche Forschungsanwendungen
Nuclear Magnetic Resonance (NMR) Studies
NMR studies have been utilized to understand the structural properties and dynamics of bicyclic thiophene derivatives. For instance, Hirohashi, Inaba, and Yamamoto (1975) conducted NMR studies to observe through-space H–F coupling over seven bonds in bicyclic thiophene derivatives, providing insights into the spatial arrangements and electronic interactions within these molecules (Hirohashi, Inaba, & Yamamoto, 1975).
Synthesis and Characterization
The synthesis and molecular characterization of related compounds have been explored extensively. Asiri and Khan (2010) described the synthesis of a compound through condensation reactions, followed by structural confirmation using various spectroscopic techniques, demonstrating a methodological approach that could be applicable to the synthesis of the compound (Asiri & Khan, 2010).
Heterocyclic Compound Synthesis
The synthesis and application of heterocyclic compounds, including pyrimidines and thiophenes, are of significant interest. For example, the work by Rozentsveig et al. (2022) on the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide leading to the formation of thiophene and pyrrole derivatives showcases the diverse synthetic routes and potential for creating complex heterocyclic structures that could be relevant to the synthesis and application of the compound you are interested in (Rozentsveig et al., 2022).
Molecular Characterization
In-depth molecular characterization plays a crucial role in understanding the properties and potential applications of novel compounds. Barakat et al. (2015) employed DFT calculations and X-ray crystallography to elucidate the structure of a novel compound, highlighting the importance of theoretical and experimental approaches in the characterization of complex molecules (Barakat et al., 2015).
Wirkmechanismus
Target of Action
The exact target can vary depending on the specific functional groups present in the compound and their spatial arrangement .
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The exact pathways affected can depend on the specific target of the compound and the cellular context.
Pharmacokinetics
Additionally, its metabolism and excretion would likely involve enzymatic transformations and transport processes .
Result of Action
Based on its potential interactions with cellular targets and pathways, it could influence a variety of cellular processes, potentially leading to changes in cell behavior, gene expression, or metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like AKOS005413599. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its target(s). Additionally, the cellular environment, including the presence of other proteins, lipids, and small molecules, can influence the compound’s efficacy .
Eigenschaften
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22ClN3O2S/c1-18-16-22(19(2)32(18)24-12-8-21(9-13-24)20-6-4-3-5-7-20)17-26-27(34)31-29(36)33(28(26)35)25-14-10-23(30)11-15-25/h3-17H,1-2H3,(H,31,34,36)/b26-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQISIONSFZBFDV-YZSQISJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)C=C4C(=O)NC(=S)N(C4=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-chlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



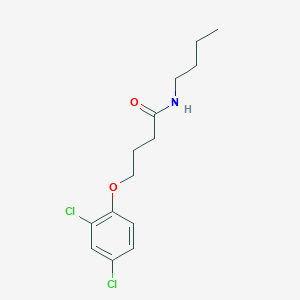
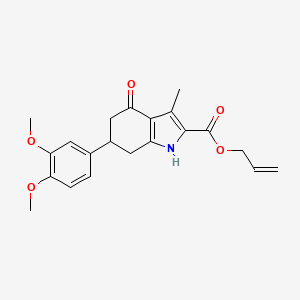
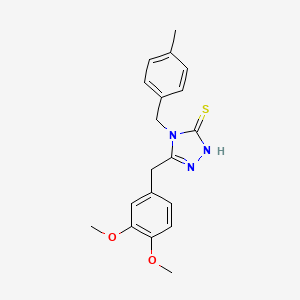
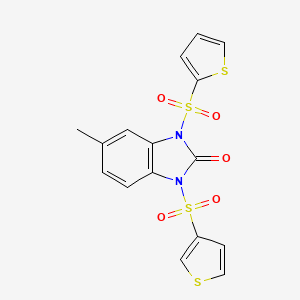
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-4-morpholinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4583206.png)
![5-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4583208.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4583217.png)
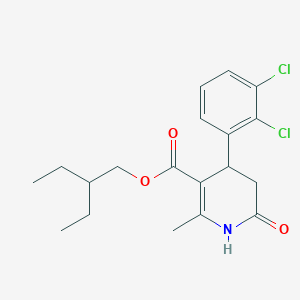
![N-(4-ethoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4583226.png)
![2-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4583238.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4583251.png)
![N-(2,3-dimethylcyclohexyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4583257.png)
![methyl 2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4583264.png)
![N-(2-methyl-1-{[2-(3-phenyl-2-propen-1-ylidene)hydrazino]carbonyl}-1-propen-1-yl)benzamide](/img/structure/B4583266.png)